molecular formula C22H22FNO3 B2913115 2-ethoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide CAS No. 1796949-59-1

2-ethoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide

Cat. No. B2913115
CAS RN: 1796949-59-1
M. Wt: 367.42
InChI Key: KYEOALJQLKFLHM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphthamide is a chemical compound that belongs to the class of naphthamides. It is commonly abbreviated as FEN (Fluoroethyl-naphthamide). FEN is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, which are signaling molecules that play a crucial role in many physiological processes, including pain sensation, appetite, and mood regulation. FEN has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Scientific Research Applications

Metalation and Electrophilic Trapping

Metalation of heterosubstituted naphthalenes, including those with fluoro and methoxy groups, leads to regioisomeric mixtures, influenced by steric and electronic factors. This process is crucial for synthesizing complex organic molecules and intermediates in pharmaceutical research (Ruzziconi et al., 2010).

Synthesis of Chiroptical Properties

The synthesis and chiroptical properties of naphthyl ethylidene ketals of carbohydrates highlight the importance of naphthalene derivatives in studying stereochemistry and molecular interactions (Kerti et al., 2008).

Fluorescent Probes for Monitoring Reactions

Fluorogenic aldehydes with naphthyl groups are developed for monitoring aldol reactions, showcasing the utility of naphthalene derivatives in analytical chemistry to observe reaction progress through fluorescence changes (Guo & Tanaka, 2009).

Luminescence and Organic Light-Emitting Devices (OLEDs)

Naphthalene derivatives, particularly those with 1,8-naphthalimide units, are investigated for their potential in OLED applications, demonstrating the impact of molecular structure on photophysical characteristics and device performance (Luo et al., 2015).

Reactivity and Structural Elucidation

The reactivity of amino acid chemosensors with ethanol, including ethoxy derivatives, is studied to understand the influence of crystal packing and geometrical dimensions on optical properties, which is critical for designing sensitive and specific sensors (Varghese et al., 2017).

properties

IUPAC Name

2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3/c1-3-27-19-12-11-15-7-4-5-10-18(15)21(19)22(25)24-14-20(26-2)16-8-6-9-17(23)13-16/h4-13,20H,3,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEOALJQLKFLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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